molecular formula C15H15NO B14290170 Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- CAS No. 119405-95-7

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-

Katalognummer: B14290170
CAS-Nummer: 119405-95-7
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: VPLTXWCCKKXNLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C14H13NO. It is also known as N-(2-Methoxybenzylidene)benzenamine. This compound is characterized by the presence of a benzenemethanamine group attached to a methoxyphenylmethylene group. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- typically involves the condensation reaction between benzenemethanamine and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents such as halogens or nitro groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:

    Benzenemethanamine, N-methyl-: This compound has a methyl group instead of a methoxyphenylmethylene group, resulting in different chemical properties and reactivity.

    Benzenemethanamine, 2-methyl-: The presence of a methyl group at the 2-position of the benzene ring distinguishes it from the methoxyphenylmethylene derivative.

    Benzeneethanamine, 4-methoxy-α-methyl-: This compound has a methoxy group at the 4-position and an α-methyl group, leading to unique chemical behavior.

Eigenschaften

CAS-Nummer

119405-95-7

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

N-benzyl-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C15H15NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI-Schlüssel

VPLTXWCCKKXNLP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.